
Glycerol-13C3,d8: A Technical Guide for
Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glycerol-13C3,d8

Cat. No.: B12059934 Get Quote

November 28, 2025

Abstract
This technical guide provides a comprehensive overview of Glycerol-13C3,d8, a stable

isotope-labeled compound pivotal for in-depth metabolic research. It is designed for

researchers, scientists, and drug development professionals, offering detailed insights into its

chemical properties, and its significant applications in metabolic flux analysis, particularly in

studying gluconeogenesis and the pentose phosphate pathway. This document includes

meticulously structured data, detailed experimental protocols for Gas Chromatography-Mass

Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and visual

diagrams of metabolic pathways and experimental workflows to facilitate a deeper

understanding and practical application of this powerful research tool.

Introduction
Glycerol-13C3,d8 is a deuterated and 13C labeled form of glycerol, where all three carbon

atoms are the 13C isotope and all eight hydrogen atoms are deuterium (d8).[1][2][3] This

extensive labeling makes it an invaluable tracer in metabolic studies, allowing researchers to

track the fate of the glycerol backbone through various biochemical pathways with high

precision using mass spectrometry and NMR spectroscopy.[1] Its primary applications lie in

metabolic flux analysis (MFA), where it is used to quantify the rates of metabolic reactions, and

as an internal standard for the accurate quantification of glycerol and other metabolites in

biological samples.[1]
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Chemical and Physical Properties
Glycerol-13C3,d8 is a stable, non-radioactive isotopologue of glycerol. Its physical and

chemical properties are summarized in the table below. The high isotopic purity of both 13C

and deuterium ensures minimal interference from naturally abundant isotopes, leading to more

accurate and sensitive detection in tracer studies.

Property Value Reference

Chemical Formula (DO¹³CD₂)₂¹³CDOD

Molecular Weight 103.12 g/mol

Synonyms
Glycerin-13C3,d8, 1,2,3-

Propanetriol-13C3,d8

Isotopic Purity (¹³C) 99 atom %

Isotopic Purity (D) 98 atom %

Boiling Point 182 °C

Melting Point 20 °C

Density 1.409 g/mL at 25 °C

Appearance Neat (liquid)

Storage Temperature
Room temperature, away from

light and moisture.

Unlabeled CAS Number 56-81-5

Labeled CAS Number 1215679-18-7

Applications in Metabolic Research
Glycerol-13C3,d8 is a versatile tool in metabolic research with two primary applications:

Metabolic Tracer: Its most significant use is as a tracer to elucidate the dynamics of

metabolic pathways. By introducing Glycerol-13C3,d8 into a biological system (in vivo or in

vitro), researchers can track the incorporation of the labeled carbon and deuterium atoms
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into downstream metabolites. This provides quantitative insights into the activity of pathways

such as gluconeogenesis, the pentose phosphate pathway (PPP), and the tricarboxylic acid

(TCA) cycle.

Internal Standard: Due to its chemical similarity to endogenous glycerol and its distinct mass,

Glycerol-13C3,d8 serves as an excellent internal standard for quantitative analysis by GC-

MS or LC-MS. It co-elutes with unlabeled glycerol but is detected at a different mass-to-

charge ratio, allowing for accurate correction of variations in sample preparation and

instrument response.

Experimental Protocols
The following sections provide detailed methodologies for a typical stable isotope tracing

experiment using Glycerol-13C3,d8, from administration to analysis by GC-MS and NMR.

Experimental Workflow
A typical stable isotope tracing experiment involves the administration of the labeled substrate,

collection of biological samples at various time points, extraction of metabolites, and

subsequent analysis to determine isotopic enrichment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b12059934?utm_src=pdf-body
https://www.benchchem.com/product/b12059934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12059934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Stable Isotope Tracing with Glycerol-13C3,d8

Phase 1: Experimental Design

Phase 2: In Vivo / In Vitro Experiment

Phase 3: Sample Preparation

Phase 4: Data Acquisition & Analysis

Formulate Biological Question

Select Stable Isotope Tracer
(Glycerol-13C3,d8)

Tracer Administration
(e.g., infusion, gavage, cell culture media)

Sample Collection
(e.g., plasma, tissue)

Metabolite Extraction
(e.g., solvent precipitation)

Derivatization for GC-MS
(e.g., Silylation)

GC-MS or NMR Analysis

Data Processing & Isotopic Enrichment Calculation

Metabolic Flux Analysis

Click to download full resolution via product page

A generalized workflow for a stable isotope tracing experiment.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds.

For the analysis of glycerol and other polar metabolites, a derivatization step is required to

increase their volatility.

4.2.1. Plasma Metabolite Extraction

Sample Thawing: Thaw frozen plasma samples on ice.

Protein Precipitation: To a 100 µL plasma sample, add 800 µL of a cold (-20°C) 8:1

methanol:water solution.

Internal Standard Spiking: Add a known amount of a suitable internal standard if Glycerol-
13C3,d8 is the tracer being analyzed. If Glycerol-13C3,d8 is used as the internal standard,

spike it into the samples containing the unlabeled glycerol.

Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C

for 30 minutes to facilitate protein precipitation.

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

Drying: Evaporate the supernatant to complete dryness using a speed vacuum concentrator.

4.2.2. Derivatization (Silylation)

Methoxyamination: To the dried metabolite extract, add 40 µL of 20 mg/mL methoxyamine

hydrochloride in pyridine. Incubate at room temperature overnight (approximately 16 hours)

with gentle shaking. This step protects aldehyde and ketone groups.

Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1%

trimethylchlorosilane (TMCS) to the sample.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b12059934?utm_src=pdf-body
https://www.benchchem.com/product/b12059934?utm_src=pdf-body
https://www.benchchem.com/product/b12059934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12059934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the mixture at 80°C for 1.5 to 2 hours with occasional vortexing. This

step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-

MS autosampler vial with a micro-insert.

4.2.3. GC-MS Instrumentation and Parameters

The following are typical starting parameters for the GC-MS analysis of silylated glycerol.

Optimization may be required based on the specific instrument and column used.

Parameter Setting

Gas Chromatograph Agilent 7890B or similar

Mass Spectrometer Agilent 5977B or similar

Column
DB-5ms (30 m x 0.25 mm, 0.25 µm film

thickness) or equivalent

Carrier Gas Helium at a constant flow of 1 mL/min

Injector Temperature 250°C

Injection Volume 1 µL

Injection Mode Splitless

Oven Temperature Program
Initial temperature of 70°C, hold for 1 min. Ramp

to 290°C at 5°C/min. Hold at 290°C for 1 min.

Transfer Line Temp 290°C

Ion Source Temperature 230°C

Quadrupole Temperature 150°C

Ionization Mode Electron Ionization (EI) at 70 eV

Scan Range m/z 50-600
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy provides detailed information about the positional labeling of metabolites,

which is crucial for distinguishing between different metabolic pathways.

4.3.1. Tissue Metabolite Extraction

Tissue Homogenization: Flash-freeze the tissue sample in liquid nitrogen and grind it to a

fine powder using a mortar and pestle or a cryogenic grinder.

Extraction Solvent Addition: Add a cold (-20°C) methanol:chloroform:water (2:1:0.8, v/v/v)

solution to the powdered tissue.

Homogenization: Further homogenize the mixture using a tissue homogenizer.

Phase Separation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. This will

separate the mixture into an upper aqueous (polar metabolites), a lower organic (lipids), and

a solid pellet (proteins and nucleic acids) phase.

Aqueous Phase Collection: Carefully collect the upper aqueous phase containing the polar

metabolites.

Drying: Lyophilize the aqueous extract to dryness.

4.3.2. NMR Sample Preparation

Resuspension: Reconstitute the dried polar metabolite extract in a suitable volume (e.g., 600

µL) of a D₂O-based NMR buffer (e.g., 100 mM phosphate buffer, pH 7.0) containing a known

concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and

quantification.

Sample Transfer: Transfer the reconstituted sample to a 5 mm NMR tube.

4.3.3. 13C NMR Acquisition Parameters

The following are typical parameters for a 1D ¹H-decoupled ¹³C NMR experiment.
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Parameter Setting

Spectrometer Bruker Avance III 600 MHz or similar

Probe 5 mm CryoProbe or broadband probe

Pulse Program zgdc30 (or similar with proton decoupling)

Acquisition Time (AQ) 1.0 - 2.0 s

Relaxation Delay (D1) 2.0 - 5.0 s

Number of Scans (NS)
4096 - 16384 (depending on sample

concentration)

Spectral Width (SW) 200 - 250 ppm

Temperature 298 K

Metabolic Pathway Analysis
Glycerol-13C3,d8 is particularly useful for tracing the flow of carbon through central metabolic

pathways.

Gluconeogenesis
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from

certain non-carbohydrate carbon substrates. Glycerol is a key substrate for gluconeogenesis.

When Glycerol-13C3,d8 is metabolized, the ¹³C atoms are incorporated into glucose.
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Tracing Glycerol-13C3,d8 through Gluconeogenesis

Glycerol-13C3,d8

Glycerol-3-Phosphate (¹³C₃)

Glycerol Kinase

Dihydroxyacetone Phosphate (DHAP) (¹³C₃)

Glycerol-3-P Dehydrogenase

Glyceraldehyde-3-Phosphate (GAP) (¹³C₃)

Triose Phosphate Isomerase

Fructose-1,6-bisphosphate (¹³C₆)

Fructose-6-phosphate (¹³C₆)

Fructose-1,6-bisphosphatase

Glucose-6-phosphate (¹³C₆)

Phosphoglucose Isomerase

Glucose (¹³C₆)

Glucose-6-phosphatase

Click to download full resolution via product page

The metabolic fate of ¹³C from Glycerol-13C3,d8 in gluconeogenesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b12059934?utm_src=pdf-body-img
https://www.benchchem.com/product/b12059934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12059934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway is a metabolic pathway parallel to glycolysis. It generates

NADPH and pentoses (five-carbon sugars). The ¹³C atoms from Glycerol-13C3,d8, after being

incorporated into Glucose-6-phosphate, can enter the PPP.
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Tracing Glycerol-13C3,d8 into the Pentose Phosphate Pathway

To Glycolysis

Glucose-6-phosphate (¹³C₆)
(from Glycerol-13C3,d8)

6-Phosphoglucono-δ-lactone (¹³C₆)

G6P Dehydrogenase
(+ NADP⁺ -> NADPH)

6-Phosphogluconate (¹³C₆)

6-Phosphogluconolactonase

Ribulose-5-phosphate (¹³C₅)

6-Phosphogluconate Dehydrogenase
(+ NADP⁺ -> NADPH, - CO₂)

Ribose-5-phosphate (¹³C₅)

Phosphopentose Isomerase

Xylulose-5-phosphate (¹³C₅)

Phosphopentose Epimerase

Sedoheptulose-7-P (¹³C₇)

Transketolase

Fructose-6-P (¹³C₆)

Transketolase

Glyceraldehyde-3-P (¹³C₃)

Erythrose-4-P (¹³C₄)

Transaldolase
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Carbon shuffling from Glycerol-13C3,d8-derived glucose in the PPP.
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Conclusion
Glycerol-13C3,d8 is a powerful and versatile tool for researchers in the fields of metabolism

and drug development. Its high isotopic enrichment and chemical stability make it an ideal

tracer for elucidating the complex dynamics of metabolic pathways. The detailed protocols and

pathway diagrams provided in this guide are intended to facilitate the effective application of

Glycerol-13C3,d8 in experimental designs, ultimately contributing to a deeper understanding

of cellular metabolism in both health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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